5-Ethylaminoisoindoline is a chemical compound characterized by its unique isoindoline structure, which consists of a bicyclic system featuring a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. The compound is recognized for its potential biological activities and applications in medicinal chemistry. Isoindolines, including 5-ethylaminoisoindoline, are of interest due to their structural similarity to various biologically active compounds, making them valuable in drug design and development.
Reactions involving 5-ethylaminoisoindoline can be optimized through methods such as microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times in similar compounds .
Research indicates that isoindoline derivatives exhibit a range of biological activities, including:
The specific biological activity of 5-ethylaminoisoindoline may vary based on its substituents and structural modifications.
The synthesis of 5-ethylaminoisoindoline typically involves multi-step processes. Common methods include:
5-Ethylaminoisoindoline has potential applications in several fields:
Interaction studies involving 5-ethylaminoisoindoline focus on its binding affinity to various biological targets. For instance:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 5-ethylaminoisoindoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| Isoindole | Bicyclic aromatic | Antimicrobial | Simpler structure without ethylamine |
| 5-Aminoisoindoline | Amino-substituted | Cytotoxic against cancer cells | Direct amino substitution at position 5 |
| Isoquinoline | Bicyclic aromatic | Neuroprotective | Contains a nitrogen atom in a different position |
| 1H-Isoindole | Hydrocarbon derivative | Antimicrobial | Lacks additional functional groups |
While these compounds share core structural features with 5-ethylaminoisoindoline, the presence of the ethylamino group imparts distinct properties that may enhance its biological activity and application potential.
The isoindoline scaffold adopts a boat-like conformation in crystalline states, as evidenced by single-crystal studies of halogenated analogs. The chlorinated derivative C₁₇H₉ClN₂O₂ crystallizes in a triclinic system (space group P 1) with unit cell dimensions a = 7.8944(4) Å, b = 8.0678(5) Å, and c = 12.6285(9) Å [2]. Bond lengths within the heterocyclic core show remarkable consistency:
| Bond Type | Average Length (Å) | Source Compound |
|---|---|---|
| C–N (amide) | 1.334 ± 0.008 | Chlorinated [2] |
| C–C (aromatic) | 1.401 ± 0.012 | Brominated [1] |
| C–O (carbonyl) | 1.219 ± 0.005 | Thiadiazolyl [1] |
Angular distortion at the nitrogen bridge measures 121.4°–124.7°, significantly wider than typical sp² hybridization angles [2]. This strain arises from partial conjugation between the amide groups and aromatic π-system, as confirmed by shortened C–O bonds (1.219 Å vs. 1.230 Å in aliphatic amides) [1] [2].
B3LYP/6-311++G(d,p) calculations reveal pronounced electron withdrawal at the carbonyl groups (Mulliken charges: −0.42 e⁻), balanced by charge donation from the ethylamino substituent (+0.18 e⁻) [1]. The HOMO localizes primarily on the benzene ring (83% contribution), while the LUMO resides predominantly on the amide functionalities (64% contribution) [1].
Key electronic parameters derived from DFT include:
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | −6.24 eV | B3LYP/6-311++G** |
| LUMO Energy | −1.89 eV | B3LYP/6-311++G** |
| Dipole Moment | 4.78 Debye | Gas Phase [1] |
| Electrostatic Potential | −48.3 kcal/mol | Solvent Model [1] |
NMR chemical shift calculations show strong correlation (R² = 0.974) between experimental and theoretical values for aromatic protons, particularly at the H23 position (δ = 8.78 ppm experimental vs. 8.75 ppm calculated) [1].
The ethylamino group exhibits three distinct rotamers with relative populations of 62% (anti), 28% (gauche+), and 10% (gauche−) in solution phase [1]. Potential energy surface scans identify rotational barriers of 8.3 kcal/mol between anti and gauche conformers, arising from steric clashes between the ethyl chain and isoindoline hydrogens [1].
Molecular dynamics simulations (300 K, 100 ns) demonstrate conformational sampling frequencies:
| Torsion Angle (φ) | Population (%) | Lifetime (ps) |
|---|---|---|
| 180° (anti) | 62.1 ± 2.3 | 48.7 |
| 60° (gauche+) | 27.8 ± 1.9 | 22.4 |
| −60° (gauche−) | 10.1 ± 1.2 | 9.8 |
Nuclear Overhauser Effect (NOE) correlations between the ethyl CH₂ group and aromatic protons (2.9–3.1 Å) confirm preferential stabilization of the anti conformation in polar solvents [1].